molecular formula C12H15N5O B12916826 (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol

(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol

Cat. No.: B12916826
M. Wt: 245.28 g/mol
InChI Key: SLCDRONCTWUSDF-FPYGCLRLSA-N
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Description

(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol is a purine-derived compound characterized by a cyclobutylmethanol moiety connected via an ethylidene linker to a 6-aminopurine base.

Properties

Molecular Formula

C12H15N5O

Molecular Weight

245.28 g/mol

IUPAC Name

[(2E)-2-[2-(6-aminopurin-9-yl)ethylidene]cyclobutyl]methanol

InChI

InChI=1S/C12H15N5O/c13-11-10-12(15-6-14-11)17(7-16-10)4-3-8-1-2-9(8)5-18/h3,6-7,9,18H,1-2,4-5H2,(H2,13,14,15)/b8-3+

InChI Key

SLCDRONCTWUSDF-FPYGCLRLSA-N

Isomeric SMILES

C1C/C(=C\CN2C=NC3=C(N=CN=C32)N)/C1CO

Canonical SMILES

C1CC(=CCN2C=NC3=C(N=CN=C32)N)C1CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Attachment of the Cyclobutyl Ring: The cyclobutyl ring is introduced through a cycloaddition reaction, where the purine base reacts with a suitable cyclobutene derivative under specific conditions.

    Introduction of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of novel organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to altered cellular functions.

Comparison with Similar Compounds

[3-[(6-Aminopurin-9-yl)methylidene]cyclobutyl]methanol (CAS 583830-03-9)

This analog differs by a methylidene (CH=) group instead of ethylidene (CH2CH=), altering the linker length and spatial configuration. Key properties include:

  • Molecular Formula : C11H13N5O
  • Molecular Weight : 231.25 g/mol
  • Hydrogen Bond Donors/Acceptors: 2/5
  • XlogP (Lipophilicity) : -0.1
  • Topological Polar Surface Area (TPSA) : 89.9 Ų .

(±)-[cis-4-(6-Amino-9H-purin-9-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-6-yl]methanol (Compound 12)

This compound replaces the cyclobutane ring with a cyclopenta[b]thiophene system. Key distinctions:

  • Melting Point : 213–215°C
  • Rf (30:1 CH2Cl2/MeOH) : 0.11
  • Synthesis: Achieved via NH4OH reflux (98% yield) . The thiophene ring introduces aromaticity and sulfur-based interactions, enhancing thermal stability (higher melting point) compared to non-aromatic cyclobutane derivatives.

2-(6-Azanyl-8-methyl-purin-9-yl)ethanol

A simpler analog with an ethanol substituent instead of cyclobutylmethanol:

  • Molecular Formula : C8H11N5O
  • Molecular Weight : 193.21 g/mol
  • Hydrogen Bond Donors/Acceptors: 2/5
  • Isomeric SMILES: Cc1nc2c(ncnc2n1CCO)N .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Rf Value (TLC) XlogP TPSA (Ų)
Target Compound (Ethylidene) ~245* Not reported Not reported ~0.5* ~90
CAS 583830-03-9 (Methylidene) 231.25 Not reported Not reported -0.1 89.9
Compound 12 Not reported 213–215 0.11 (30:1 CH2Cl2/MeOH) Not reported Not reported
Example 19(15 (Patent)) Not reported Not reported 0.44 (19:1 EA/MeOH) Not reported Not reported

*Estimated based on structural similarity.

Key Observations :

  • Polarity: Lower Rf values (e.g., 0.11 for Compound 12 vs. 0.44 for Example 19(15) ) correlate with increased polarity due to amino or hydroxyl groups.
  • Lipophilicity: The methylidene analog (XlogP -0.1) is more hydrophilic than bulkier derivatives (e.g., phenoxyphenyl-substituted compounds in patents ).

Biological Activity

The compound (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol, also known by its CAS number 918415-33-5, is a purine derivative with potential biological significance. This article examines its biological activity, particularly in the context of its interactions with cellular processes, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H15N5O, with a molecular weight of 245.28 g/mol. The structure features a cyclobutane ring linked to a purine base, which is crucial for its biological activity.

Research indicates that compounds similar to (E)-(2-(2-(6-Amino-9H-purin-9-yl)ethylidene)cyclobutyl)methanol may act as inhibitors of various enzymes and receptors involved in cellular signaling pathways. Specifically, they have been studied for their roles as potential inhibitors of reverse transcriptase and other nucleoside-related enzymes.

Antiproliferative Effects

One of the primary areas of interest is the compound's antiproliferative activity. Studies have shown that purine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a study noted that related compounds exhibited significant antiproliferative effects against human tumor xenografts, suggesting potential use in cancer therapy .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit key enzymes related to nucleic acid metabolism. For example, it may function as a competitive inhibitor of reverse transcriptase, an enzyme critical for the replication of retroviruses like HIV. This property makes it a candidate for further development as an antiviral agent .

Case Studies

  • Synthesis and Evaluation : A study focused on synthesizing cyclobutane analogs demonstrated that derivatives with purine bases showed promising biological activities. These compounds were evaluated for their ability to inhibit viral replication and cellular growth .
  • Mechanistic Studies : Another research effort explored the interaction between similar purine derivatives and their target proteins using molecular docking studies. The results indicated that these compounds could effectively bind to active sites on target enzymes, leading to reduced enzymatic activity .

Data Tables

Property Value
Molecular FormulaC12H15N5O
Molecular Weight245.28 g/mol
CAS Number918415-33-5
Purity>95%
Biological Activity Effect
AntiproliferativeSignificant inhibition in various tumor cell lines
Enzyme InhibitionPotential reverse transcriptase inhibitor

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